molecular formula C26H28Cl2N2O5 B12023638 5-(2,4-dichlorophenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one

5-(2,4-dichlorophenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12023638
M. Wt: 519.4 g/mol
InChI Key: IVXUETYINGISCC-ZNTNEXAZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,4-dichlorophenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, methoxy, and morpholinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-dichlorophenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrol-2-one structure, followed by the introduction of the 2,4-dichlorophenyl and 4-methoxy-3-methylbenzoyl groups. The final step involves the addition of the morpholinylpropyl group under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-dichlorophenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in a ketone, while reduction of the carbonyl groups yields alcohols.

Scientific Research Applications

5-(2,4-dichlorophenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2,4-dichlorophenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Bifenox: A similar compound with a dichlorophenyl group, used as a herbicide.

    2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride: Another compound with a methoxy group, used as a pharmaceutical intermediate.

Uniqueness

5-(2,4-dichlorophenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one is unique due to its combination of functional groups and potential applications across multiple scientific fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H28Cl2N2O5

Molecular Weight

519.4 g/mol

IUPAC Name

(4E)-5-(2,4-dichlorophenyl)-4-[hydroxy-(4-methoxy-3-methylphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C26H28Cl2N2O5/c1-16-14-17(4-7-21(16)34-2)24(31)22-23(19-6-5-18(27)15-20(19)28)30(26(33)25(22)32)9-3-8-29-10-12-35-13-11-29/h4-7,14-15,23,31H,3,8-13H2,1-2H3/b24-22+

InChI Key

IVXUETYINGISCC-ZNTNEXAZSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=C(C=C(C=C4)Cl)Cl)/O)OC

Canonical SMILES

CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=C(C=C(C=C4)Cl)Cl)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.